Physicochemical properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole
Physicochemical properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole. A thorough review of scientific literature and chemical databases reveals a notable scarcity of direct experimental data for this specific molecule, suggesting it may be a novel or infrequently synthesized compound.[1][2] This guide, therefore, adopts a dual approach: firstly, presenting computationally predicted data for the target molecule, and secondly, providing a robust, analog-based profile inferred from well-characterized related compounds, primarily the parent 5-methyl-1H-benzotriazole. By explaining the expected physicochemical impact of the 7-bromo substituent, this document offers researchers, scientists, and drug development professionals a foundational understanding and a predictive framework for engaging with this compound. Standardized experimental protocols for the future determination of these properties are also detailed to guide empirical studies.
Introduction and a Note on Data Availability
The 1H-1,2,3-benzotriazole scaffold is a privileged structure in medicinal chemistry and materials science.[3] Its derivatives are known for a wide range of biological activities and are widely used as corrosion inhibitors for copper and its alloys.[4] The specific substitution pattern of 7-bromo-5-methyl-1H-1,2,3-benzotriazole suggests its potential as a versatile synthetic intermediate or a candidate for biological screening programs.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. The molecule consists of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group at position 5 and a bromine atom at position 7.
| Identifier | Value | Source |
| IUPAC Name | 7-bromo-5-methyl-1H-1,2,3-benzotriazole | - |
| Alternate Name | 4-bromo-6-methyl-2H-benzotriazole | [1] |
| CAS Number | 1352530-58-5 | [5] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [6] |
| Monoisotopic Mass | 210.9745 Da | [1][7] |
| Canonical SMILES | CC1=CC2=NNN=C2C(=C1)Br | [1] |
| InChIKey | UQVLOQMHCFPRJR-UHFFFAOYSA-N | [1] |
Computationally Predicted Physicochemical Properties
Computational chemistry provides valuable in silico predictions that serve as a baseline for understanding a molecule's behavior.[8] These values are particularly crucial when experimental data is unavailable.
| Property | Predicted Value | Method/Source |
| XlogP | 2.1 | PubChem[1][7] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
The predicted XlogP of 2.1 suggests that 7-bromo-5-methyl-1H-1,2,3-benzotriazole is a moderately lipophilic compound, a key parameter influencing its potential membrane permeability and aqueous solubility.
Analog-Based Physicochemical Profile and Expert Analysis
To build a more complete and intuitive profile, we can analyze the known properties of the parent compound, 5-methyl-1H-benzotriazole (also known as tolyltriazole), and extrapolate the influence of the 7-bromo substituent.
Melting Point and Boiling Point
-
Analog Data (5-methyl-1H-benzotriazole):
-
Expert Analysis: The introduction of a bromine atom significantly increases the molecular weight and enhances intermolecular forces (van der Waals and dipole-dipole interactions). Therefore, 7-bromo-5-methyl-1H-1,2,3-benzotriazole is expected to have a substantially higher melting point and boiling point than its non-brominated analog. The precise values would depend on the crystal lattice energy, but an increase of 30-50 °C in the melting point would be a reasonable initial estimate.
Solubility
-
Analog Data (5-methyl-1H-benzotriazole):
-
Expert Analysis: The bromine atom increases the molecule's overall size and lipophilicity (as reflected in the higher predicted XlogP). This change will disrupt the molecule's ability to integrate into the hydrogen-bonding network of water. Consequently, the aqueous solubility of 7-bromo-5-methyl-1H-1,2,3-benzotriazole is predicted to be significantly lower than that of 5-methyl-1H-benzotriazole. Conversely, its solubility in non-polar organic solvents like dichloromethane, ethyl acetate, and toluene is expected to be enhanced.
Acidity (pKa)
-
Analog Data:
-
Expert Analysis: The pKa of benzotriazoles corresponds to the deprotonation of the N-H proton on the triazole ring. The methyl group at the 5-position is weakly electron-donating, which slightly destabilizes the resulting conjugate base and increases the pKa (making it less acidic) relative to the unsubstituted parent. Bromine, however, is an electron-withdrawing group via induction. When placed at the 7-position, it will help stabilize the negative charge of the conjugate base. This stabilization effect is expected to make 7-bromo-5-methyl-1H-1,2,3-benzotriazole a stronger acid (i.e., have a lower pKa) than 5-methyl-1H-benzotriazole. The pKa value is likely to fall in the range of 7.5 - 8.0.
Caption: Influence of substituents on key properties.
Predicted Spectroscopic Features
While no experimental spectra are published, a skilled chemist can predict the key features based on the structure.
-
¹H NMR: The spectrum would show two aromatic singlets for the protons at C4 and C6, a singlet for the methyl group protons (likely around 2.4-2.6 ppm), and a broad singlet for the N-H proton (highly dependent on solvent and concentration, >10 ppm).
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of both the methyl and bromo substituents.
-
Mass Spectrometry: The key diagnostic feature will be the molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at ~211 and ~213 m/z).
-
UV-Vis Spectroscopy: The parent 5-methyl-1H-benzotriazole has a λmax at 276 nm in water.[10] The bromine substituent, acting as an auxochrome, is expected to cause a slight bathochromic (red) shift, moving the λmax to a slightly longer wavelength.
Proposed Experimental Protocols for Property Determination
For researchers who synthesize this compound, the following standardized protocols are recommended for empirical characterization. These protocols are designed with self-validation and accuracy as primary objectives.
Proposed Synthesis via Diazotization
This protocol is adapted from general benzotriazole synthesis procedures.[12][13] The primary prerequisite is the availability of the starting material, 3-bromo-5-methyl-benzene-1,2-diamine.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting diamine in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer.
-
Cooling: Place the vessel in an ice-salt bath and cool the solution to between 0 and 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirring diamine solution. The rate of addition must be controlled to maintain the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure the complete formation of the diazonium salt intermediate.
-
Cyclization & Isolation: Remove the ice bath and allow the reaction to slowly warm to room temperature. The benzotriazole product often precipitates during this stage. Stir for 1-2 hours. If precipitation is incomplete, the addition of cold water can be used.
-
Purification: Collect the crude solid by vacuum filtration, washing with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Protocol for Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter (to remove any remaining microparticulates) into a clean vial.
-
Quantification: Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the standards and the filtered sample by a validated HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.
-
Validation: The presence of undissolved solid in the vial at the end of the experiment is essential to confirm that a saturated solution was achieved.
Safety and Handling
While no specific safety data sheet (SDS) exists for 7-bromo-5-methyl-1H-1,2,3-benzotriazole, the hazard classifications for closely related analogs provide a strong basis for safe handling procedures.[5]
-
5-Methyl-1H-benzotriazole: Classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14][15]
-
General Precautions: Based on this data, 7-bromo-5-methyl-1H-1,2,3-benzotriazole should be handled with appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Impervious gloves (e.g., nitrile)
-
A lab coat
-
-
All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.
Conclusion for Researchers and Drug Developers
The physicochemical profile of 7-bromo-5-methyl-1H-1,2,3-benzotriazole, while not yet empirically documented, can be confidently predicted through a combination of computational modeling and expert analysis of chemical analogs. It is anticipated to be a moderately lipophilic, solid crystalline compound with a pKa slightly more acidic than its non-brominated counterpart. Its aqueous solubility is expected to be low. These predicted properties provide a critical starting point for scientists interested in its synthesis and application, enabling informed design of experiments, purification strategies, and formulation approaches. The protocols outlined herein offer a standardized path toward the empirical validation of this predicted profile, paving the way for the full characterization and potential exploitation of this novel benzotriazole derivative.
References
-
PubChem. (n.d.). 7-bromo-1H-1,2,3-benzotriazole. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
PubChemLite. (n.d.). 7-bromo-5-methyl-1h-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]
-
Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions. Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
-
NextSDS. (n.d.). 7-bromo-5-methyl-1H-1,2,3-benzotriazole — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
-
Chemical Synthesis Database. (2025, May 20). 5-methyl-1H-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]
-
MolPort. (n.d.). 5-bromo-7-methyl-1H-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]
-
PubChemLite. (n.d.). 5-bromo-7-methyl-1h-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]
-
Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved March 26, 2026, from [Link]
-
PMC. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved March 26, 2026, from [Link]
-
Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Retrieved March 26, 2026, from [Link]
-
NextSDS. (n.d.). 7-bromo-1H-1,2,3-benzotriazole — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
-
MolPort. (n.d.). 7-bromo-5-methoxy-1H-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved March 26, 2026, from [Link]
-
NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved March 26, 2026, from [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
UIV CHEM. (2024, December 12). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved March 26, 2026, from [Link]
-
Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A. Retrieved March 26, 2026, from [Link]
-
Al-Majidi, S. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Retrieved March 26, 2026, from [Link]
-
Tewari, D. (2024). An Over View of Computational Chemistry. Open Access Journals. Retrieved March 26, 2026, from [Link]
-
NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved March 26, 2026, from [Link]
-
MassBank.jp. (2014, January 14). 5-Methyl-1H-benzotriazole; LC-ESI-ITFT; MS2. Retrieved March 26, 2026, from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved March 26, 2026, from [Link]
-
Appannagari, R. R. R., Iska, S. R., & Bojedla, R. K. (2020). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate. Retrieved March 26, 2026, from [Link]
-
NITE. (2011, April 1). N-[(ar-Methyl-1H-benzotriazole-1-yl)methyl]bis(2-ethylhexyl)amine. Retrieved March 26, 2026, from [Link]
Sources
- 1. PubChemLite - 7-bromo-5-methyl-1h-1,2,3-benzotriazole (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. nextsds.com [nextsds.com]
- 6. 5-bromo-7-methyl-1H-1,2,3-benzotriazole | 1354777-43-7 | Buy Now [molport.com]
- 7. PubChemLite - 5-bromo-7-methyl-1h-1,2,3-benzotriazole (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 5-Methyl-1H-benzotriazole | 136-85-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
